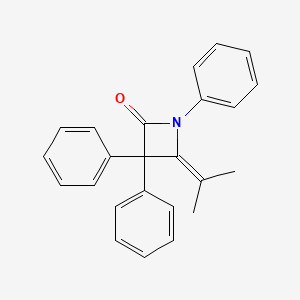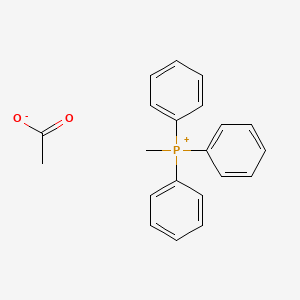
Methyl(triphenyl)phosphanium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(triphenyl)phosphanium acetate is an organophosphorus compound that plays a significant role in organic synthesis. It is known for its application in the Wittig reaction, which is a method used to convert aldehydes and ketones into alkenes. This compound is characterized by its high polarity and basicity, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(triphenyl)phosphanium acetate can be synthesized through the reaction of triphenylphosphine with methyl iodide, followed by the addition of acetic acid. The reaction typically proceeds as follows:
Formation of Methyltriphenylphosphonium Iodide: Triphenylphosphine reacts with methyl iodide to form methyltriphenylphosphonium iodide.
Formation of this compound: The methyltriphenylphosphonium iodide is then treated with acetic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(triphenyl)phosphanium acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of ylides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strong bases like butyl lithium are employed to form ylides.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Phosphonium ylides, which are key intermediates in the Wittig reaction.
Applications De Recherche Scientifique
Methyl(triphenyl)phosphanium acetate has diverse applications in scientific research:
Chemistry: It is widely used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The primary mechanism of action of methyl(triphenyl)phosphanium acetate involves the formation of ylides. These ylides react with carbonyl compounds (aldehydes and ketones) to form alkenes through the Wittig reaction. The reaction proceeds via the formation of a four-membered ring intermediate, which then breaks down to yield the desired alkene and triphenylphosphine oxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylenetriphenylphosphorane: Another organophosphorus compound used in the Wittig reaction.
Triphenylphosphine: A precursor in the synthesis of methyl(triphenyl)phosphanium acetate.
Methyltriphenylphosphonium Bromide: Used in similar reactions as this compound.
Uniqueness
This compound is unique due to its specific application in the Wittig reaction, where it provides a reliable method for the synthesis of alkenes with precise control over the double bond location. Its high polarity and basicity also distinguish it from other similar compounds, making it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
78717-92-7 |
|---|---|
Formule moléculaire |
C21H21O2P |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
methyl(triphenyl)phosphanium;acetate |
InChI |
InChI=1S/C19H18P.C2H4O2/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-2(3)4/h2-16H,1H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
MSCBBILDMBFFRV-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


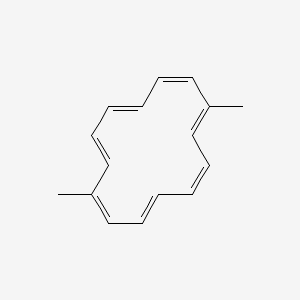


![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
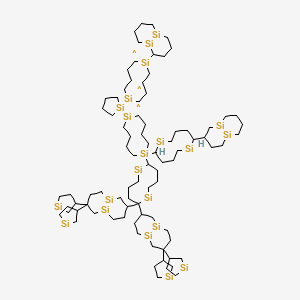
![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
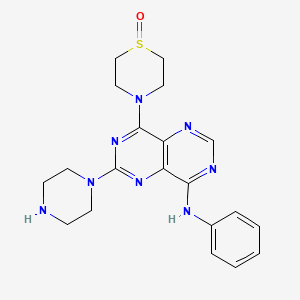
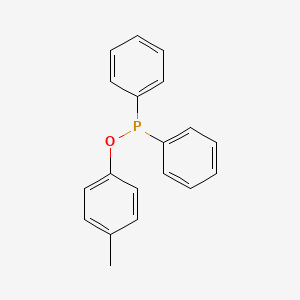
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
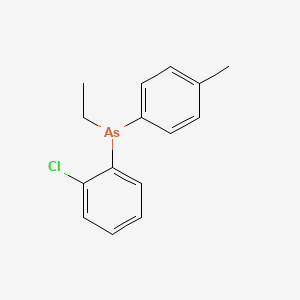
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
